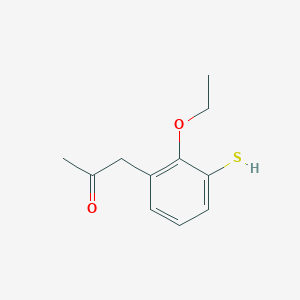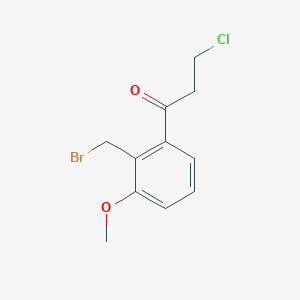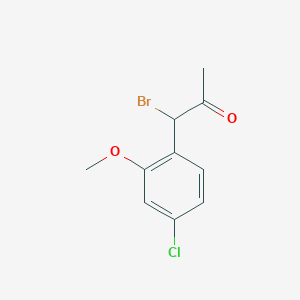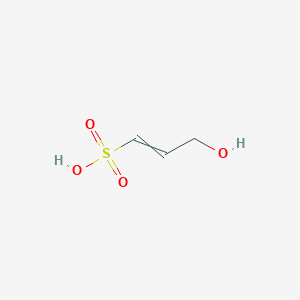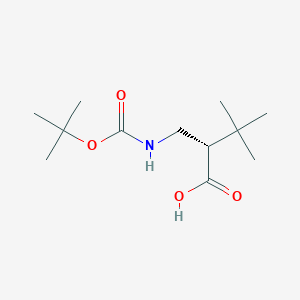![molecular formula C10H13N5S3 B14062732 Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may involve multicomponent reactions that adhere to green chemistry principles, ensuring environmental safety and efficiency .
Análisis De Reacciones Químicas
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets. The thiazolopyrimidine moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to cytotoxic effects in cancer cells . The compound’s ability to form stable complexes with biological molecules is crucial for its biological activity.
Comparación Con Compuestos Similares
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazole derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and antitumor properties.
Thiazolothiazoles: Known for their applications in organic electronics and optoelectronic devices.
2,4-Disubstituted thiazoles: These compounds are multitargeted bioactive molecules with various therapeutic applications.
Propiedades
Fórmula molecular |
C10H13N5S3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-[bis(methylsulfanyl)methylideneamino]-N,N-dimethyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H13N5S3/c1-15(2)8-11-5-6-7(13-8)18-9(12-6)14-10(16-3)17-4/h5H,1-4H3 |
Clave InChI |
YJOBZEMOBFJWDV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C2C(=N1)SC(=N2)N=C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)

![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
